N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide
Vue d'ensemble
Description
N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of several cytokines, including interleukins and interferons. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
Although the mechanism of action of CP-690,550 is well understood, there is still much to be learned about the signaling pathways that are affected by N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide inhibition. Future studies could investigate the downstream effects of N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide inhibition on immune cell function and cytokine production.
4. New JAK inhibitors: CP-690,550 is one of several JAK inhibitors that have been developed for the treatment of autoimmune diseases. Future studies could investigate the potential benefits of other JAK inhibitors, such as tofacitinib and baricitinib, for the treatment of autoimmune diseases.
5. Safety and toxicity: Although CP-690,550 has shown promising results in clinical trials, there are still concerns about its long-term safety and toxicity. Future studies could investigate the potential risks and benefits of long-term treatment with CP-690,550, as well as the potential for drug interactions with other medications.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 is a highly selective inhibitor of N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide, which makes it an attractive tool for studying the role of N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide in immune cell signaling. However, the use of CP-690,550 in lab experiments is limited by its relatively low solubility and stability in aqueous solutions. In addition, CP-690,550 has been shown to have off-target effects on other JAK family members, such as JAK2 and TYK2, at high concentrations.
Orientations Futures
1. Combination therapy: CP-690,550 has been shown to have synergistic effects when used in combination with other immunosuppressive agents, such as methotrexate and cyclosporine. Future studies could investigate the potential benefits of combining CP-690,550 with other agents for the treatment of autoimmune diseases.
2. New indications: CP-690,550 has shown promising results in clinical trials for the treatment of rheumatoid arthritis and psoriasis. Future studies could investigate the potential benefits of CP-690,550 for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
3.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to inhibit the proliferation of T cells and B cells, as well as the production of pro-inflammatory cytokines. In clinical trials, CP-690,550 has demonstrated significant efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N4O3/c29-16-19-1-8-24(9-2-19)34-26-13-6-23(7-14-26)32-28(33)20-3-10-25(11-4-20)35-27-12-5-21(17-30)22(15-27)18-31/h1-15H,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAZVBAGXISFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-cyanophenoxy)phenyl]-4-(3,4-dicyanophenoxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.